molecular formula C13H16O3 B13153606 2-(4-Methylphenyl)oxane-3-carboxylic acid

2-(4-Methylphenyl)oxane-3-carboxylic acid

Cat. No.: B13153606
M. Wt: 220.26 g/mol
InChI Key: SMIUTUKGLHUEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-(4-Methylphenyl)oxane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with dihydropyran in the presence of an acid catalyst to form the oxane ring . The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

2-(4-Methylphenyl)oxane-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or bromine . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)oxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Methylphenyl)oxane-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-(4-methylphenyl)oxane-3-carboxylic acid

InChI

InChI=1S/C13H16O3/c1-9-4-6-10(7-5-9)12-11(13(14)15)3-2-8-16-12/h4-7,11-12H,2-3,8H2,1H3,(H,14,15)

InChI Key

SMIUTUKGLHUEFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(CCCO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.